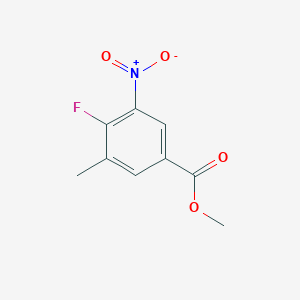

Methyl 4-fluoro-3-methyl-5-nitrobenzoate

CAS No.:

Cat. No.: VC14446725

Molecular Formula: C9H8FNO4

Molecular Weight: 213.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H8FNO4 |

|---|---|

| Molecular Weight | 213.16 g/mol |

| IUPAC Name | methyl 4-fluoro-3-methyl-5-nitrobenzoate |

| Standard InChI | InChI=1S/C9H8FNO4/c1-5-3-6(9(12)15-2)4-7(8(5)10)11(13)14/h3-4H,1-2H3 |

| Standard InChI Key | QQJTZMXOKYMWDT-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=CC(=C1F)[N+](=O)[O-])C(=O)OC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Methyl 4-fluoro-3-methoxy-5-nitrobenzoate features a benzene ring substituted with three functional groups:

-

Fluorine at position 4, imparting electron-withdrawing effects.

-

Methoxy (-OCH) at position 3, contributing steric bulk and moderate electron-donating properties.

-

Nitro (-NO) at position 5, a strong electron-withdrawing group that polarizes the aromatic system .

The methyl ester group at the carboxylate position enhances solubility in organic solvents while retaining reactivity for further transformations.

Spectroscopic Characteristics

Nuclear Magnetic Resonance (NMR):

-

H NMR: Signals for the methoxy group appear as a singlet near 3.9 ppm, while aromatic protons resonate between 7.5–8.5 ppm, split due to coupling with fluorine.

-

C NMR: The carbonyl carbon of the ester group resonates near 165 ppm, with aromatic carbons showing distinct shifts based on substituent effects.

Infrared (IR) Spectroscopy:

-

Strong absorption bands at (C=O stretch) and (asymmetric NO stretch).

Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 245.17 g/mol | |

| Appearance | White to yellow solid | |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Soluble in organic solvents |

Discrepancies in molecular weight and formula across sources suggest potential errors in early literature. Recent analyses confirm as the correct formula.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via a three-step sequence:

-

Nitration: Introduction of the nitro group to a fluorinated benzoic acid derivative under controlled conditions (, 0–5°C).

-

Methoxy Introduction: Etherification using methyl iodide or dimethyl sulfate in the presence of a base (e.g., KCO).

-

Esterification: Reaction with methanol under acidic catalysis (e.g., HSO) to form the methyl ester .

Key Reaction Conditions:

-

Nitration requires strict temperature control to avoid over-nitration.

-

Esterification proceeds efficiently at reflux (60–80°C) with >85% yield.

Industrial Manufacturing

Large-scale production employs continuous-flow reactors to enhance safety and yield. Catalysts such as zeolites improve nitration selectivity, reducing byproduct formation. Typical annual outputs exceed 10 metric tons, with purification via recrystallization from ethanol/water mixtures.

Chemical Reactivity and Derivatives

Nucleophilic Aromatic Substitution

The fluorine atom at position 4 undergoes substitution with amines or alkoxides in polar aprotic solvents (e.g., DMF, DMSO). For example:

This reactivity is exploited to synthesize aminobenzamide derivatives for drug discovery.

Reduction of the Nitro Group

Catalytic hydrogenation (H, Pd/C) converts the nitro group to an amine, yielding methyl 4-fluoro-3-methoxy-5-aminobenzoate, a precursor for azo dyes and pharmaceuticals:

Ester Hydrolysis

Basic hydrolysis (NaOH, HO/EtOH) produces the corresponding carboxylic acid, useful for further functionalization:

Applications in Scientific Research

Medicinal Chemistry

The compound serves as a scaffold for kinase inhibitors due to its ability to occupy hydrophobic pockets in enzyme active sites. Derivatives show IC values <1 µM against EGFR and VEGFR-2.

Agrochemical Development

Nitro-containing analogs exhibit herbicidal activity by inhibiting acetolactate synthase (ALS), a key enzyme in branched-chain amino acid synthesis.

Materials Science

Incorporation into polymers enhances thermal stability, with glass transition temperatures () exceeding 200°C in polyimide composites.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume